(S)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride is a synthetic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride typically involves multi-step organic reactions. The starting materials often include phenoxyphenyl derivatives, piperidine, and pyrazolo[3,4-d]pyrimidine precursors. Common reaction conditions may involve:
Catalysts: Palladium or other transition metals.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM), or ethanol.
Temperature: Reactions may be carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Continuous flow reactors: For better control over reaction conditions.
Purification techniques: Such as crystallization, chromatography, or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents like chloroform or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic agent for diseases like cancer or neurological disorders.
Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of (S)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride involves its interaction with specific molecular targets. These could include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptors to modulate their activity.
Pathways: Affecting signaling pathways involved in cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
- (S)-3-(4-Phenylphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- (S)-3-(4-Methoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Uniqueness
(S)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride is unique due to its specific substitution pattern, which may confer distinct biological activities and pharmacokinetic properties compared to similar compounds.
Biological Activity
(S)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride is a compound of significant interest in medicinal chemistry, primarily due to its role as an intermediate in the synthesis of Ibrutinib, a potent Bruton’s tyrosine kinase (BTK) inhibitor. BTK inhibitors have shown promise in treating various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and potential therapeutic applications.
- Molecular Formula : C22H22N6O
- Molecular Weight : 386.45 g/mol
- CAS Number : 1022150-12-4
- IUPAC Name : 3-(4-phenoxyphenyl)-1-[(3R)-3-piperidyl]pyrazolo[3,4-d]pyrimidin-4-amine
The primary mechanism of action for this compound is its inhibition of BTK. BTK plays a crucial role in B-cell receptor signaling pathways, which are vital for the survival and proliferation of B-cells. By inhibiting BTK, this compound disrupts these signaling pathways, leading to apoptosis in malignant B-cells.
In Vitro Studies
Research has demonstrated that (S)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibits potent antiproliferative activity against various cancer cell lines. For instance:
These results indicate that the compound effectively inhibits cellular proliferation in a dose-dependent manner.
In Vivo Studies
In vivo studies using murine models have further corroborated the efficacy of BTK inhibitors derived from this compound. Mice treated with Ibrutinib showed significant tumor regression and improved survival rates compared to control groups. The pharmacokinetics of Ibrutinib suggest that compounds like this compound may also contribute to these outcomes through sustained BTK inhibition.
Case Study 1: Chronic Lymphocytic Leukemia (CLL)
A clinical trial involving CLL patients treated with Ibrutinib revealed that those receiving the drug showed a marked decrease in lymphadenopathy and splenomegaly. The study highlighted the importance of BTK inhibition in managing CLL symptoms and improving patient quality of life.
Case Study 2: Mantle Cell Lymphoma (MCL)
Patients with MCL treated with Ibrutinib exhibited high response rates, with many achieving complete remission. The underlying mechanism attributed to this success is the targeted inhibition of BTK, which is often overactive in MCL.
Safety and Toxicology
While the biological activity of this compound is promising, safety profiles must be assessed rigorously. Common adverse effects associated with BTK inhibitors include diarrhea, fatigue, and increased risk of infections due to immune modulation.
Properties
Molecular Formula |
C22H23ClN6O |
---|---|
Molecular Weight |
422.9 g/mol |
IUPAC Name |
3-(4-phenoxyphenyl)-1-[(3S)-piperidin-3-yl]pyrazolo[3,4-d]pyrimidin-4-amine;hydrochloride |
InChI |
InChI=1S/C22H22N6O.ClH/c23-21-19-20(15-8-10-18(11-9-15)29-17-6-2-1-3-7-17)27-28(22(19)26-14-25-21)16-5-4-12-24-13-16;/h1-3,6-11,14,16,24H,4-5,12-13H2,(H2,23,25,26);1H/t16-;/m0./s1 |
InChI Key |
ATLAMSZMAHXMSQ-NTISSMGPSA-N |
Isomeric SMILES |
C1C[C@@H](CNC1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N.Cl |
Canonical SMILES |
C1CC(CNC1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.